Cas no 2229315-30-2 (methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate)

Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate is a specialized organic compound with a unique structure. This compound offers distinct advantages in its application, including high purity and a specific stereochemistry that facilitates its use in various chemical syntheses and research. Its distinct imidazo[1,2-a]pyridine core contributes to its unique reactivity and potential for novel chemical transformations.
methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate structure
2229315-30-2 structure
Product Name:methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate
CAS No:2229315-30-2
MF:C11H17N3O2
MW:223.271582365036
CID:6602600
PubChem ID:165613204
Update Time:2025-06-24

methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate
    • methyl 3-amino-2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoate
    • EN300-1747189
    • 2229315-30-2
    • Inchi: 1S/C11H17N3O2/c1-16-11(15)8(6-12)9-7-14-5-3-2-4-10(14)13-9/h7-8H,2-6,12H2,1H3
    • InChI Key: KSBHQWBMRQYGEK-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN)C1=CN2C(CCCC2)=N1)=O

Computed Properties

  • Exact Mass: 223.132076794g/mol
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 70.1Ų

methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate Pricemore >>

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Additional information on methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate

Professional Introduction to Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate (CAS No. 2229315-30-2)

Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2229315-30-2, belongs to a class of molecules known for their involvement in various biochemical pathways. The intricate scaffold of this molecule, featuring a methyl ester group, an amino acid derivative, and a imidazo[1,2-a]pyridine core, positions it as a promising candidate for further exploration in drug discovery and development.

The imidazo[1,2-a]pyridine moiety is particularly noteworthy, as it is a heterocyclic system that has been extensively studied for its role in medicinal chemistry. This structural motif is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-amino group and the methyl propanoate ester further enhances the compound's potential by providing functional handles for further chemical modifications and bioactivity modulation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between this compound and biological targets. Studies have suggested that the imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, making it an attractive scaffold for designing novel therapeutic agents. The 3-amino group, in particular, has been identified as a key residue for binding to specific protein targets, which could be exploited to develop targeted therapies.

In the context of drug discovery, the synthesis of derivatives of Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate has become a focal point for many research groups. By strategically modifying the functional groups attached to the imidazo[1,2-a]pyridine core and the methyl propanoate ester, chemists aim to optimize the compound's pharmacokinetic properties and enhance its bioavailability. These efforts have led to the identification of several promising analogs with improved potency and selectivity.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating various diseases. For instance, preliminary studies have indicated that derivatives of Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate may exhibit inhibitory effects on enzymes involved in cancer progression. Additionally, the compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory disorders.

From a synthetic chemistry perspective, Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate serves as an excellent starting material for exploring new synthetic routes and methodologies. The challenge of constructing the complex imidazo[1,2-a]pyridine core has driven innovation in multi-step synthetic strategies. Researchers have employed various techniques, including transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, to achieve high yields and enantioselectivity in the synthesis of this compound.

The development of new analytical methods has also played a crucial role in studying Methyl 3-amino-2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanoate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used techniques to determine the purity and structural integrity of this compound. These methods are essential for ensuring that the synthesized material meets the stringent requirements for preclinical and clinical studies.

As research continues to unfold,the potential applications of Methyl 3-amino-2-{5H、6 H、7 H、8 H-imidazo[1、 22 -a ] pyridin - 22 - yl } propanoate are expected to expand further。 Collaborative efforts between chemists、 biologists、 and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic benefits。 The journey from a single chemical entity to a marketed drug is long and complex, but compounds like Methyl 3-amino - 22 {5 H 、6 H 、7 H 、8 H - imidazo [ 1 、22 -a ] pyridin - 22 - yl } propanoate provide valuable starting points for such endeavors。

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